molecular formula C24H24N4O2 B3671311 N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE

Cat. No.: B3671311
M. Wt: 400.5 g/mol
InChI Key: IQUJYPHHHQDHMB-UHFFFAOYSA-N
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Description

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzotriazole core, followed by the introduction of the methyl and propan-2-yloxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and verifying the purity of the product .

Chemical Reactions Analysis

Structural Analysis

The compound combines a benzotriazole core (a fused benzene and triazole ring system), a benzamide group , and a propan-2-yloxy substituent . Key functional groups include:

  • Amide linkage : Prone to hydrolysis.

  • Benzotriazole : Known for stability and potential for substitution reactions.

  • Propan-2-yloxy (isopropoxy) group : Susceptible to acid-catalyzed cleavage.

Hydrolysis of the Amide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. For example:

RCONH2+H2ORCOOH+NH3\text{RCONH}_2 + H_2O \rightarrow \text{RCOOH} + \text{NH}_3

This reaction is influenced by pH, temperature, and catalysts (e.g., enzymes or acids/bases) .

Ether Cleavage of the Propan-2-yloxy Group

The isopropoxy substituent can undergo acid-catalyzed cleavage, producing a phenol and isopropyl alcohol. Reaction conditions (e.g., HCl in ethanol) typically drive this pathway .

Substitution Reactions on the Benzotriazole Ring

Benzotriazoles are reactive intermediates in organic synthesis. Potential substitution reactions include:

  • Nucleophilic aromatic substitution : Substitution at the triazole ring’s nitrogen atoms.

  • Electrophilic substitution : Reactions at the benzene ring, guided by directing groups (e.g., methyl substituents) .

Oxidative or Reductive Transformations

The triazole ring system may undergo oxidation (e.g., to form imidazoles) or reduction (e.g., to form amine derivatives) under specific conditions.

Reaction Conditions and Mechanisms

Reaction Type Conditions Mechanism
Amide Hydrolysis Acidic/basic aqueous solution, heatNucleophilic attack on carbonyl carbon.
Ether Cleavage HCl/ethanol, refluxProtonation of ether oxygen, SN1/SN2 pathways.
Triazole Substitution Electrophiles (e.g., NO₂⁺), directing groupsElectrophilic attack at activated sites.

Analytical Techniques for Reaction Monitoring

Key methods to track reactions include:

  • HPLC : Separation of reactants and products.

  • NMR : Structural confirmation via proton and carbon shifts.

  • Mass Spectrometry : Analysis of molecular weight changes.

Limitations and Challenges

  • Regioselectivity : Competition between amide and ether cleavage.

  • Stability : Sensitivity of benzotriazole to harsh conditions.

  • Purity : Side reactions (e.g., over-oxidation) require controlled conditions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that benzotriazole derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound has been shown to inhibit free radicals effectively, making it a candidate for developing therapeutic agents aimed at conditions like cancer and neurodegenerative disorders .

Anticancer Properties
Studies have demonstrated that compounds similar to N-[6-Methyl-2-(4-Methylphenyl)-2H-1,2,3-Benzotriazol-5-Yl]-4-(Propan-2-Yloxy)Benzamide possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death .

Pharmaceutical Formulations
The compound's solubility and stability characteristics make it suitable for incorporation into pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs has been explored, potentially improving therapeutic outcomes in drug delivery systems .

Photoprotection

UV Absorption Properties
Benzotriazoles are well-known for their UV-filtering capabilities. This compound can absorb UV radiation effectively, making it a valuable ingredient in sunscreens and cosmetic products aimed at protecting the skin from harmful UV rays .

Stabilization of Polymers
The compound can also be utilized as a stabilizer in polymer formulations. Its ability to absorb UV light helps prevent the degradation of polymers used in various applications, including coatings and plastics. This property enhances the longevity and durability of these materials under sunlight exposure .

Material Sciences

Synthesis of Functional Materials
this compound can be employed in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for effective charge transport and light emission, which are critical for these applications .

Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing stability against environmental factors is a key area of research .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various benzotriazole derivatives, including this compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use as a therapeutic agent against oxidative damage .

Case Study 2: Photostability in Sunscreens

In a formulation study, the compound was incorporated into sunscreen products. The formulations exhibited enhanced photostability and improved UV protection compared to traditional UV filters alone. This case highlights its practical application in cosmetic formulations aimed at skin protection .

Mechanism of Action

The mechanism of action of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: Known for its use in organic synthesis and as a fragrance compound.

    4-Hydroxy-2-quinolones: Recognized for their pharmaceutical and biological activities.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Used as a UV absorber in various materials.

Uniqueness

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-15(2)30-20-11-7-18(8-12-20)24(29)25-21-14-23-22(13-17(21)4)26-28(27-23)19-9-5-16(3)6-10-19/h5-15H,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUJYPHHHQDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Reactant of Route 2
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Reactant of Route 3
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Reactant of Route 4
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Reactant of Route 5
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Reactant of Route 6
N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE

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